molecular formula C6H8Cl2N4O B13039021 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride

Katalognummer: B13039021
Molekulargewicht: 223.06 g/mol
InChI-Schlüssel: IXESKPZVAXMNGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H8Cl2N4O

Molekulargewicht

223.06 g/mol

IUPAC-Name

5-amino-1,4-dihydroimidazo[4,5-b]pyridin-7-one;dihydrochloride

InChI

InChI=1S/C6H6N4O.2ClH/c7-4-1-3(11)5-6(10-4)9-2-8-5;;/h1-2H,(H4,7,8,9,10,11);2*1H

InChI-Schlüssel

IXESKPZVAXMNGN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC2=C(C1=O)NC=N2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.